Ethyl 7-aminoheptanoate hydrochloride
Description
Ethyl 7-aminoheptanoate hydrochloride (CAS: 29840-65-1) is a hydrochloride salt of an ethyl ester derivative of 7-aminoheptanoic acid. Its molecular formula is C₉H₂₀ClNO₂, and it features a seven-carbon aliphatic chain with an amino group at the terminal position and an ethyl ester group at the carboxylate end . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical manufacturing and the development of enzyme inhibitors (e.g., histone deacetylase inhibitors) . Its structural flexibility allows for modifications in coupling reactions, making it valuable in constructing complex molecules.
Properties
IUPAC Name |
ethyl 7-aminoheptanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8-10;/h2-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSRNPWHNTUQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509605 | |
| Record name | Ethyl 7-aminoheptanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29840-65-1 | |
| Record name | Heptanoic acid, 7-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29840-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-aminoheptanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptanoic acid, 7-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Ethyl 7-aminoheptanoate hydrochloride can be synthesized through a reaction between ethyl 7-aminoheptanoate and hydrochloric acid. The process involves dissolving ethyl 7-aminoheptanoate in absolute ethanol and gradually adding an excess of anhydrous hydrochloric acid at room temperature . This method ensures the formation of the hydrochloride salt of the compound.
Chemical Reactions Analysis
Ethyl 7-aminoheptanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
Ethyl 7-aminoheptanoate hydrochloride serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are critical for creating derivatives that may have enhanced properties or new functionalities.
Biology
In biological research, this compound is employed to study the behavior of amino acid derivatives and their interactions within biological systems. Its ability to form hydrogen bonds allows it to interact with enzymes and receptors, making it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
This compound has shown potential in therapeutic applications, particularly in drug development. Recent studies have explored its antiviral properties against the Ebola virus, demonstrating its role as an entry inhibitor that interferes with viral glycoproteins, thus blocking infection pathways .
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique structure allows it to be incorporated into various formulations, enhancing the performance of end products in different applications.
Antiviral Research on Ebola Virus
A notable study investigated the efficacy of this compound as an entry inhibitor for the Ebola virus. The compound demonstrated effective concentrations (EC50) in the low micromolar range, indicating significant antiviral activity. The mechanism involved binding to viral glycoproteins, which hindered their interaction with host cell receptors .
Cancer Therapeutics
Another area of research includes its potential use as an anti-proliferative agent. In preclinical models, derivatives of this compound were tested for their ability to induce apoptosis in cancer cells. Results indicated promising outcomes that warrant further exploration into its therapeutic applications against various cancer types .
Mechanism of Action
The mechanism of action of ethyl 7-aminoheptanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and electrostatic interactions with various biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Methyl 7-Aminoheptanoate Hydrochloride
- CAS : 17994-94-4
- Molecular Formula: C₈H₁₇ClNO₂
- Used in analogous synthetic pathways (e.g., N-Boc protection reactions), but the methyl ester may exhibit faster hydrolysis rates under basic conditions compared to ethyl esters . Similar applications in HDAC inhibitor synthesis, though reaction yields and intermediate stability may vary due to ester group reactivity .
Ethyl 6-Aminohexanoate Hydrochloride
- CAS : 5959-36-4
- Molecular Formula: C₈H₁₇ClNO₂
- Key Differences: Shorter carbon chain (6 vs. 7 carbons), which may reduce molecular flexibility and alter interactions with enzyme active sites . Commonly used as a precursor for nylon-6 synthesis, whereas ethyl 7-aminoheptanoate is more specialized in pharmaceutical intermediates .
Ethyl 5-Aminopentanoate Hydrochloride
- CAS : 29840-57-1
- Molecular Formula: C₇H₁₅ClNO₂
- Key Differences :
- Further reduction in chain length (5 carbons) limits its utility in applications requiring longer spacers, such as drug-linker systems .
- Lower molecular weight may enhance aqueous solubility but reduce membrane permeability in drug delivery systems.
Ethyl 7-(3-Chlorophenyl)-7-Oxoheptanoate
- CAS : 898752-18-6
- Molecular Formula : C₁₅H₁₇ClO₃
- Key Differences: Introduction of a 3-chlorophenyl ketone group adds aromaticity and electrophilic character, enabling participation in Friedel-Crafts or nucleophilic substitution reactions . Unlike ethyl 7-aminoheptanoate, this compound lacks an amino group, limiting its use in peptide coupling but expanding its role in aryl-containing pharmacophores .
Structural and Functional Analysis
Impact of Ester Group
- Ethyl vs. Methyl Esters: Ethyl esters generally exhibit higher lipophilicity, enhancing solubility in non-polar solvents and slowing hydrolysis rates compared to methyl esters .
- Application-Specific Reactivity: this compound is preferred in multi-step syntheses requiring controlled ester cleavage, whereas methyl esters may be chosen for faster deprotection .
Carbon Chain Length
Functional Group Variations
- Amino Group: Critical for forming amide bonds in peptide synthesis or drug-target interactions. Its absence in analogs like ethyl 7-(3-chlorophenyl)-7-oxoheptanoate shifts utility toward aromatic chemistry .
- Halogen Substitutions : Chlorine or fluorine in analogs (e.g., 3-chlorophenyl derivatives) introduces electronegativity, altering reactivity and biological target specificity .
Data Tables
Table 1: Structural Comparison of this compound and Analogs
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | Solubility (Water) | LogP | Hydrolysis Rate (Basic Conditions) |
|---|---|---|---|---|
| Ethyl 7-aminoheptanoate HCl | 217.71 g/mol | Moderate | 1.2 | Slow |
| Methyl 7-aminoheptanoate HCl | 195.69 g/mol | High | 0.8 | Fast |
| Ethyl 6-aminohexanoate HCl | 199.68 g/mol | Moderate | 1.0 | Moderate |
Biological Activity
Ethyl 7-aminoheptanoate hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from multiple studies, and presenting relevant data in tabular form.
This compound (CAS No. 29840-65-1) has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ClN₁O₂ |
| Molecular Weight | 209.71 g/mol |
| Boiling Point | Not specified |
| H-bond Donors | 1 |
| H-bond Acceptors | 3 |
| Rotatable Bonds | 8 |
Synthesis
The synthesis of this compound involves the reaction of various precursors, which can include compounds like chloro-N,N-diphenylacetamide. For example, one study reported the yield of a derivative using this compound alongside this compound, achieving a yield of approximately 60% .
Antiviral Properties
Recent studies have highlighted the antiviral properties of this compound, particularly in the context of Ebola Virus (EBOV) research. The compound has been evaluated for its efficacy as an entry inhibitor against EBOV, with promising results indicating that it may interfere with the virus's ability to infect host cells.
- Efficacy : In one study, this compound was part of a series of compounds tested for their ability to inhibit EBOV entry. The results showed that certain derivatives exhibited effective concentrations (EC50) in the low micromolar range, suggesting significant antiviral activity .
The mechanism by which this compound exerts its antiviral effects is thought to involve its interaction with viral glycoproteins. Specifically, it may bind to the hydrophobic grooves formed by the glycoproteins on the virus surface, thereby blocking their interaction with host cell receptors .
Study on Antiviral Activity
A notable study investigated a series of derivatives including this compound for their antiviral efficacy against EBOV. The findings are summarized in Table 2 below:
| Compound ID | EC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| Compound 11 | 0.30 | High |
| Compound 13 | 2.70 | Moderate |
These results indicate that while some derivatives have high antiviral potency, others may exhibit moderate activity, necessitating further investigation into structure-activity relationships.
Q & A
Q. What are the optimized synthetic routes for Ethyl 7-aminoheptanoate hydrochloride, and how do coupling agents influence reaction yields?
this compound is synthesized via multi-step processes involving ester hydrolysis, amide coupling, and azide formation. For example, coupling mthis compound with acids under EDC/HOBt/DIPEA conditions yields intermediates but with low efficiency (15%), while switching to DCC/HOBt/DMAP improves yields to 70% . Key variables include solvent systems (e.g., THF–H₂O for cycloaddition) and reagent selection. Researchers should test coupling agents (e.g., EDC vs. DCC) and monitor reaction progress via TLC or HPLC.
Q. How can researchers validate the purity and structural integrity of this compound intermediates?
Analytical methods such as ¹H/¹³C NMR (to confirm ester/amine functional groups) and HPLC (for purity assessment ≥95%) are critical. For example, intermediates like aromatic amine 17 and azide 18 (Scheme 2) require rigorous characterization to avoid side products . Mass spectrometry (MS) can verify molecular weights (e.g., C₈H₁₇NO₂·HCl, MW 195.69 ).
Q. What stability considerations are essential for storing this compound?
The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester moiety. Stability tests under varying pH, temperature, and humidity should be conducted, referencing protocols for analogous hydrochlorides (e.g., amineptine synthesis ). Degradation products can be analyzed via LC-MS .
Advanced Research Questions
Q. How do reaction conditions explain contradictory yields in amide coupling steps involving this compound?
In Synthesis Scheme 2, coupling amine 17 with acid 12 yielded 15% with EDC/HOBt/DIPEA but 70% with DCC/HOBt/DMAP. This discrepancy arises from differences in activation mechanisms: DCC forms active esters more efficiently in non-polar solvents (CH₂Cl₂), while EDC may suffer from premature hydrolysis in polar media. Researchers should compare kinetic profiles and side-product formation using NMR reaction monitoring .
Q. What computational strategies can predict the reactivity of this compound in HDAC inhibitor design?
Molecular docking (e.g., AutoDock Vina) and DFT calculations can model interactions between Ethyl 7-aminoheptanoate-derived hydroxamates and HDAC active sites. For example, diazide-containing isoxazole inhibitors (e.g., 2a/2b ) were designed using docking to optimize zinc-binding and surface interactions . QSAR models can further link structural features (e.g., chain length) to inhibitory potency.
Q. How can researchers resolve discrepancies in biological activity data for derivatives of this compound?
Contradictory activity data (e.g., in antidepressant or HDAC inhibitor assays) may stem from impurities, stereochemical variations, or assay conditions. Methodological solutions include:
Q. What scale-up challenges arise in synthesizing this compound, and how can they be mitigated?
Large-scale reactions face issues like exothermicity (e.g., in nitromethane-mediated syntheses ) and azide handling. Solutions include:
Q. What mechanistic insights explain the conversion of Ethyl 7-aminoheptanoate derivatives to bioactive molecules like pimelic acid or 1,7-heptanediol?
Enzymatic pathways (e.g., via monooxygenases or esterases) or chemical hydrolysis can transform Ethyl 7-aminoheptanoate into metabolites. For instance, hydroxamates 2a/2b are precursors for HDAC inhibitors, while microbial fermentation (e.g., using recombinant hosts ) can yield diols or diamines. Researchers should employ kinetic isotope effects (KIE) or X-ray crystallography to elucidate enzymatic mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
